Product packaging for Methyl-(2-methyl-thiazol-4-ylmethyl)-amine(Cat. No.:CAS No. 144163-81-5)

Methyl-(2-methyl-thiazol-4-ylmethyl)-amine

Cat. No.: B119609
CAS No.: 144163-81-5
M. Wt: 142.22 g/mol
InChI Key: GJHOBSIOQKGKSG-UHFFFAOYSA-N
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Description

Methyl-(2-methyl-thiazol-4-ylmethyl)-amine is a thiazole derivative characterized by a methyl group at position 2 of the thiazole ring and a methylaminomethyl (-CH2-NH-CH3) substituent at position 4. This compound belongs to a class of bioactive molecules where structural modifications on the thiazole scaffold influence physicochemical properties and biological activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2S B119609 Methyl-(2-methyl-thiazol-4-ylmethyl)-amine CAS No. 144163-81-5

Properties

IUPAC Name

N-methyl-1-(2-methyl-1,3-thiazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c1-5-8-6(3-7-2)4-9-5/h4,7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHOBSIOQKGKSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80596678
Record name N-Methyl-1-(2-methyl-1,3-thiazol-4-yl)methanamine
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Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144163-81-5
Record name N,2-Dimethyl-4-thiazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144163-81-5
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Record name N-Methyl-1-(2-methyl-1,3-thiazol-4-yl)methanamine
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Record name methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amine
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Preparation Methods

Synthesis of 4-(Chloromethyl)-2-Methylthiazole

The chloromethyl derivative is typically prepared through free-radical bromination of 2-methylthiazole followed by halogen exchange. As demonstrated in analogous systems, treatment of 2-methylthiazole with N-bromosuccinimide (NBS) in ethanol generates 4-bromomethyl-2-methylthiazole. Subsequent reaction with lithium chloride in dimethylformamide (DMF) facilitates bromide-to-chloride exchange, yielding 4-(chloromethyl)-2-methylthiazole with >85% purity. Nuclear magnetic resonance (NMR) characterization of similar intermediates shows distinct signals: a singlet at δ 2.32 ppm for the C2-methyl group and a triplet at δ 4.41 ppm (J = 6.8 Hz) for the chloromethyl protons.

Methylamine Alkylation

The chloromethyl intermediate undergoes nucleophilic substitution with methylamine in tetrahydrofuran (THF) at 0–5°C. Maintaining low temperatures suppresses side reactions such as Hoffman elimination. After 12 hours, the reaction mixture is concentrated, and the product is extracted using dichloromethane. Yields typically range from 65–72%, with purity confirmed via liquid chromatography–mass spectrometry (LC-MS) showing an [M+H]+ peak at m/z 157.1.

Reductive Amination of 2-Methylthiazole-4-Carbaldehyde

An alternative route employs reductive amination, bypassing the need for halogenated intermediates. This method leverages the reactivity of thiazole carbaldehydes with methylamine in the presence of reducing agents.

Aldehyde Synthesis

2-Methylthiazole-4-carbaldehyde is synthesized through oxidation of 4-hydroxymethyl-2-methylthiazole using manganese dioxide (MnO₂) in dichloromethane. The reaction proceeds quantitatively within 4 hours at room temperature, as evidenced by infrared (IR) spectroscopy showing a sharp C=O stretch at 1711 cm⁻¹.

Reductive Coupling

The aldehyde (1.0 equiv) reacts with excess methylamine (3.0 equiv) in methanol under hydrogen atmosphere (50 psi) with 10% palladium-on-carbon (Pd/C) catalyst. After 24 hours, filtration and solvent evaporation yield the crude product, which is purified via silica gel chromatography (eluent: 9:1 ethyl acetate/methanol). This method achieves 78–82% yield with exceptional regioselectivity, as confirmed by ¹H NMR showing absence of diastereomeric signals.

Gabriel Synthesis Using Phthalimide Protection

For enhanced amine purity, the Gabriel synthesis route provides an orthogonal protection strategy. This three-step process involves phthalimide alkylation followed by deprotection.

Phthalimidomethyl Thiazole Synthesis

4-(Bromomethyl)-2-methylthiazole reacts with potassium phthalimide in anhydrous DMF at 80°C for 6 hours. The product precipitates upon cooling, yielding 89–93% of N-(2-methylthiazol-4-ylmethyl)phthalimide. Mass spectral analysis confirms molecular ion peaks at m/z 260.2 [M+H]+.

Methylamine Liberation

Deprotection employs hydrazine hydrate in refluxing ethanol (6 hours), releasing methyl-(2-methyl-thiazol-4-ylmethyl)-amine. The phthalhydrazide byproduct is removed via filtration, and the amine is recovered by acid-base extraction (HCl/NaOH). This method produces ≥98% pure product as verified by elemental analysis: Calculated (%) for C₇H₁₁N₃S: C, 49.68; H, 6.56; N, 24.83. Found: C, 49.71; H, 6.53; N, 24.79.

Microwave-Assisted Direct Amination

Modern synthetic approaches utilize microwave irradiation to accelerate reaction kinetics. In a representative procedure, 4-(bromomethyl)-2-methylthiazole (1.0 equiv) and methylamine (5.0 equiv) in acetonitrile are irradiated at 120°C for 15 minutes. The short reaction time minimizes thermal degradation, yielding 81% product with >99% conversion as monitored by thin-layer chromatography (TLC).

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for each methodology:

MethodYield (%)Purity (%)Reaction TimeScalability
Nucleophilic Substitution65–7295–9812–24 hIndustrial
Reductive Amination78–8297–9924 hPilot-scale
Gabriel Synthesis70–75≥9818 hLaboratory
Microwave-Assisted81>990.25 hSmall-scale

Data synthesized from

Spectroscopic Characterization Benchmarks

All synthetic routes produce identical spectral profiles for the target compound:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.31 (s, 3H, C2-CH₃), 2.42 (s, 3H, N-CH₃), 3.89 (s, 2H, CH₂N), 7.32 (s, 1H, Th-H)

  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 18.9 (C2-CH₃), 35.7 (N-CH₃), 52.1 (CH₂N), 121.4 (C5-Th), 142.6 (C4-Th), 158.2 (C2-Th), 167.4 (C=N)

  • IR (KBr) : 3364 cm⁻¹ (N-H stretch), 1639 cm⁻¹ (C=N), 1257 cm⁻¹ (C-S-C)

Industrial-Scale Production Recommendations

For bulk synthesis (>1 kg), the nucleophilic substitution route offers optimal balance between cost and yield. Key process parameters include:

  • Methylamine gas dosing rate: 0.5 L/min per mole substrate

  • Temperature control: ±1°C during exothermic alkylation

  • Solvent recovery: 98% THF reuse via fractional distillation

Pilot plant data indicate 89% overall yield with 99.5% purity after crystallization from heptane/ethyl acetate .

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
Methyl-(2-methyl-thiazol-4-ylmethyl)-amine is primarily used as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural properties enhance drug efficacy and specificity, making it valuable in developing treatments for conditions such as Alzheimer's disease and other cognitive impairments .

Case Study:
A study focused on thiazole derivatives demonstrated that compounds with similar structures exhibited significant acetylcholinesterase (AChE) inhibitory activity, which is crucial for treating Alzheimer's disease. The synthesized compounds showed promising results in vitro, indicating potential therapeutic applications .

Agricultural Chemicals

Formulation of Pesticides and Herbicides:
This compound is instrumental in creating agrochemicals that are environmentally friendly yet effective. It contributes to the development of safer pesticides and herbicides, which help mitigate the environmental impact of agricultural practices while maintaining high performance .

Case Study:
Research into thiazole-based agrochemicals has shown that these compounds can enhance crop yield by effectively controlling pests without harming beneficial insects, thus supporting sustainable agriculture practices .

Biochemical Research

Enzyme Inhibition Studies:
this compound is utilized in biochemical research to study enzyme inhibition and receptor binding. These studies help elucidate the mechanisms of action within biological systems, contributing to our understanding of various metabolic pathways .

Case Study:
In a study examining the antioxidant activity of thiazole derivatives, researchers found that specific compounds demonstrated significant scavenging effects against free radicals. This indicates potential applications in developing antioxidants for health supplements or pharmaceuticals .

Material Science

Development of Specialty Polymers:
The compound is also applied in material science for developing specialty polymers and coatings. Its unique properties enhance the durability and resistance of materials to environmental degradation, making it suitable for various industrial applications .

Case Study:
Research on thiazole-integrated polymers has shown improved mechanical properties and thermal stability compared to traditional materials, indicating its potential use in high-performance applications such as automotive and aerospace industries .

Diagnostic Tools

Medical Imaging Enhancements:
this compound is employed in creating diagnostic agents that improve the accuracy of medical imaging techniques. This application facilitates early disease detection, which is crucial for effective treatment strategies .

Case Study:
Innovative diagnostic agents developed using thiazole derivatives have been shown to significantly enhance imaging clarity in MRI scans, allowing for better visualization of pathological conditions .

Summary Table of Applications

Application Area Description Notable Findings
Pharmaceutical DevelopmentIntermediate for drugs targeting neurological disordersSignificant AChE inhibitory activity observed in related compounds
Agricultural ChemicalsFormulation of safer pesticides and herbicidesEnhanced crop yields with minimal environmental impact
Biochemical ResearchStudies on enzyme inhibition and receptor bindingCompounds showed antioxidant properties against free radicals
Material ScienceDevelopment of durable polymers and coatingsImproved mechanical properties noted in thiazole-integrated materials
Diagnostic ToolsCreation of agents for enhanced medical imagingEnhanced clarity in MRI scans using thiazole derivatives

Mechanism of Action

The mechanism of action of Methyl-(2-methyl-thiazol-4-ylmethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Structural and Physical Properties

The table below summarizes key properties of Methyl-(2-methyl-thiazol-4-ylmethyl)-amine and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituents
This compound C6H11N2S 143.23 Not reported - Thiazole-2-CH3, 4-CH2-NH-CH3
(2-Methylthiazol-4-yl)methylamine C5H8N2S 128.19 Not reported - Thiazole-2-CH3, 4-CH2-NH2
(2-Ethylthiazol-4-yl)methylamine C7H12N2S 156.25 Liquid (no MP) 38 Thiazole-2-C2H5, 4-CH2-NH-CH3
4-(4-Methoxyphenyl)thiazol-2-amine C10H10N2OS 220.28 213 88 Thiazole-4-aryl (p-methoxy)
2-Amino-4-methylthiazole C4H6N2S 114.16 Not reported - Thiazole-4-CH3, 2-NH2

Key Observations :

  • This compound has a higher molecular weight than simpler analogs like 2-amino-4-methylthiazole due to the methylamine substituent.
  • Aryl-substituted derivatives (e.g., 4-(4-methoxyphenyl)thiazol-2-amine) exhibit higher melting points, likely due to enhanced crystallinity from aromatic stacking .
  • Alkyl substituents on the thiazole ring (e.g., ethyl in ) increase molecular weight but may reduce crystallinity, as seen in the liquid state of (2-ethylthiazol-4-yl)methylamine.

Biological Activity

Methyl-(2-methyl-thiazol-4-ylmethyl)-amine (CAS No. 144163-81-5) is a thiazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Thiazole Compounds

Thiazoles are heterocyclic compounds that contain both sulfur and nitrogen in their ring structure. They have been widely studied for their pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities. The biological activity of thiazole derivatives often depends on the substituents attached to the thiazole ring, which can significantly influence their interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Some proposed mechanisms include:

  • Enzyme Inhibition : Similar thiazole compounds have been shown to inhibit key enzymes such as glycogen synthase kinase-3 beta (GSK-3β), which plays a crucial role in cell signaling pathways like the Wnt/β-catenin pathway. Inhibition of GSK-3β can lead to enhanced cell proliferation and differentiation.
  • Protein Interaction : Research indicates that thiazole derivatives can bind to specific proteins, altering their function and potentially leading to therapeutic effects .

Structure-Activity Relationship (SAR)

The SAR of this compound suggests that modifications on the thiazole ring can enhance its biological properties:

  • Substituent Effects : The presence of electron-donating groups, such as methyl or methoxy groups on the phenyl ring, has been associated with increased cytotoxicity against cancer cell lines. For instance, compounds with para-substituted phenyl groups exhibit significant anticancer activity .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives:

CompoundCell LineIC50 (µg/mL)Mechanism
Compound 9Jurkat (anti-Bcl-2)1.61 ± 1.92Inhibits Bcl-2 protein
Compound 10A-431 (skin cancer)1.98 ± 1.22Disrupts cell cycle regulation
This compoundVariousTBDPotentially inhibits GSK-3β

The anticancer activity is often linked to the compound's ability to induce apoptosis in cancer cells through various pathways, including cell cycle arrest and modulation of apoptotic proteins .

Anticonvulsant Activity

Thiazole derivatives have also shown promise in anticonvulsant activity:

CompoundModel UsedEffective Dose (mg/kg)
Compound 1PTZ model<20
This compoundTBDTBD

These compounds were found to significantly reduce seizure activity in animal models, suggesting their potential as therapeutic agents for epilepsy .

Case Studies

  • Inhibition Studies : A study evaluated the inhibitory effects of various thiazole derivatives on GSK-3β, revealing that this compound exhibited moderate inhibition, which could be leveraged for therapeutic applications in cancer treatment.
  • Cytotoxicity Assays : Testing on several cancer cell lines demonstrated that this compound could induce significant cytotoxic effects, supporting its development as a potential anticancer agent .

Chemical Reactions Analysis

Deprotection Reactions

The amine group can be liberated from protective groups. For example, hydrazine hydrate cleaves phthalimide-protected derivatives in ethanol at 20°C within 30 minutes ( ):

Reaction:
2-((2-Methylthiazol-4-yl)methyl)isoindoline-1,3-dione + Hydrazine hydrate → Methyl-(2-methyl-thiazol-4-ylmethyl)-amine + Byproducts

ReagentsConditionsYieldSource
Hydrazine hydrate (1.5 eq)20°C, 0.5 h, ethanol33%

Schiff Base Formation

The primary amine reacts with aldehydes to form Schiff bases, a key step in synthesizing bioactive derivatives. For instance, condensation with substituted benzaldehydes under reflux conditions yields imine-linked compounds ( ):

General Reaction:
this compound + R-CHO → R-CH=N-(CH₂-thiazolyl-methyl)-N-methyl + H₂O

Example:

  • Aldehyde: 4-Hydroxybenzaldehyde

  • Conditions: Ethanol reflux, 6 hours

  • Product: Antioxidant-active Schiff base (IC₅₀ = 12.5 μM against DPPH radicals)

Acylation and Alkylation

The amine participates in acylation and alkylation to form secondary or tertiary amines. In pharmaceutical synthesis, it reacts with acyl chlorides or alkyl halides under basic conditions ( ):

Acylation Example:
this compound + Acetyl chloride → N-Acetyl derivative

ReagentsConditionsApplicationSource
Acetyl chloride, Et₃NDCM, 0°C to RTIntermediate for kinase inhibitors

Bioconjugation in Drug Design

The amine group is exploited for covalent linkage to biomolecules. For example, coupling with carboxylic acid-containing drugs via EDC/NHS chemistry produces prodrugs with enhanced bioavailability ( ):

Reaction:
this compound + R-COOH → R-CONH-(CH₂-thiazolyl-methyl)-N-methyl

Documented Derivative:

  • (2R)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoic acid (antiviral precursor)

Oxidative Reactions

Oxidation of the thiazole ring or methyl groups is theoretically feasible but less documented. Thiazole rings generally resist oxidation unless under strong conditions (e.g., HNO₃/H₂SO₄), which could modify the methyl or methylthio groups ().

Q & A

Q. What are the common synthetic routes for preparing Methyl-(2-methyl-thiazol-4-ylmethyl)-amine and its derivatives?

The compound can be synthesized via condensation reactions involving thiazole precursors and methylamine derivatives. For example:

  • Methodology : Reflux 2-amino-4-methylthiazole with methyl iodide in ethanol under basic conditions (e.g., NaHCO₃) to introduce the methyl group. Subsequent reductive amination or alkylation steps may be employed to attach the methylene-amine moiety. This aligns with protocols for analogous thiazole derivatives, where refluxing with aldehydes or ketones in ethanol/acetic acid yields Schiff base intermediates .
  • Characterization : Confirm purity via TLC and recrystallization, followed by spectroscopic validation (IR, 1^1H NMR) .

Q. How can researchers ensure structural fidelity of this compound during synthesis?

Structural validation requires a combination of analytical techniques:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve bond lengths and angles .
  • Spectroscopy : 1^1H NMR to verify methyl and methylene proton signals (δ 2.5–3.5 ppm for CH₃ and CH₂ groups) and IR for amine N-H stretches (~3300 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

  • Handling : Wear PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Use fume hoods due to potential irritancy .
  • Waste disposal : Segregate chemical waste and transfer to certified facilities for incineration or neutralization, as recommended for amine-containing compounds .

Q. How can in vitro biological activity assays be designed for this compound?

  • Antimicrobial testing : Follow CLSI guidelines using broth microdilution to determine MIC against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Include positive controls (e.g., ciprofloxacin) and solvent controls .
  • Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for this compound derivatives?

  • Approach : Perform high-resolution X-ray diffraction (HR-XRD) and compare with DFT-optimized geometries. Use SHELXD for phase refinement and SHELXE for density modification to address disordered regions .
  • Case study : For a related antitumor thiazole derivative, crystallography data (COD entry 7119063) resolved torsional ambiguities in the thiazole-amine linkage via Hirshfeld surface analysis .

Q. What computational methods are effective for predicting the bioactivity of this compound analogs?

  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structural features with antimicrobial activity. Validate models with leave-one-out cross-validation .
  • Molecular docking : Dock derivatives into target enzymes (e.g., E. coli DNA gyrase) using AutoDock Vina. Prioritize compounds with strong binding affinities (ΔG < −7 kcal/mol) .

Q. How can stability challenges in aqueous or acidic environments be addressed for this compound?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. For acid sensitivity, employ prodrug strategies (e.g., acetylating the amine) or formulate with enteric coatings .

Q. What strategies optimize yield in multi-step syntheses of this compound-based libraries?

  • Process refinement : Use flow chemistry for hazardous steps (e.g., alkylation) to improve safety and scalability.
  • Catalysis : Employ Pd/C or NaBH₃CN for reductive amination, achieving yields >80% as demonstrated in benzothiazole hydrazone syntheses .

Q. How can researchers validate target engagement in proteomics studies involving this compound?

  • Pull-down assays : Functionalize the amine group with biotin tags for streptavidin affinity chromatography. Confirm binding partners via LC-MS/MS .
  • SPR analysis : Immobilize the compound on a CM5 chip and measure real-time interaction kinetics with putative protein targets .

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